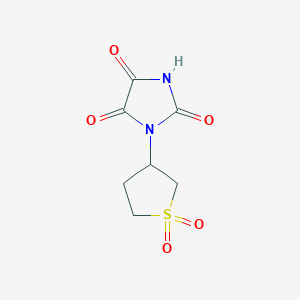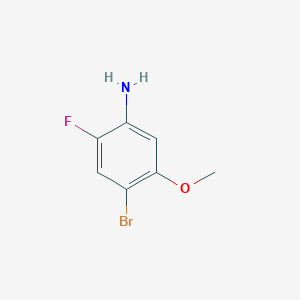
4-Bromo-2-fluoro-5-methoxyaniline
概要
説明
4-Bromo-2-fluoro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO and a molecular weight of 220.04 g/mol . It is a substituted aniline, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring. This compound is used primarily as a laboratory reagent and has applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methoxyaniline typically involves the halogenation and subsequent substitution reactions on aniline derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring, followed by bromination and methoxylation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes halogenation, nitration, and reduction steps, followed by purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-Bromo-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce corresponding quinones or amines .
科学的研究の応用
4-Bromo-2-fluoro-5-methoxyaniline is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, through binding and modulation of their activity. The presence of electron-withdrawing groups (bromine and fluorine) and the methoxy group can influence the compound’s reactivity and binding affinity . These interactions can lead to changes in biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Uniqueness
4-Bromo-2-fluoro-5-methoxyaniline is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
4-bromo-2-fluoro-5-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQVADKRUVUCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)
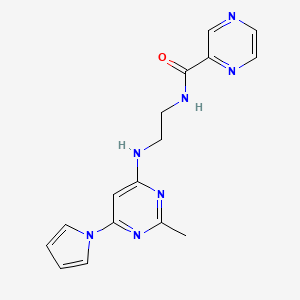
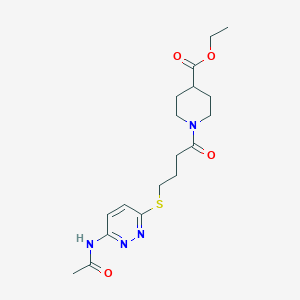

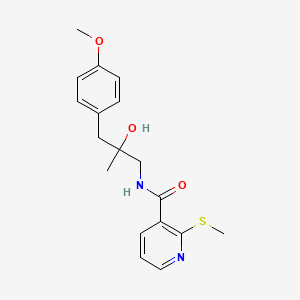
![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
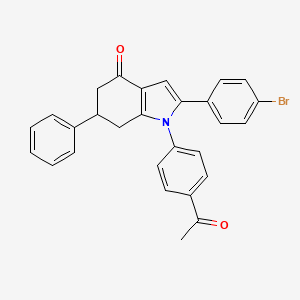

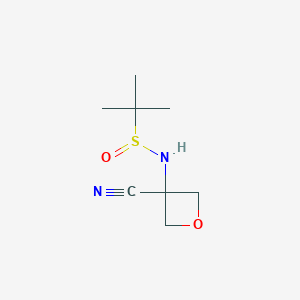
![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2490130.png)
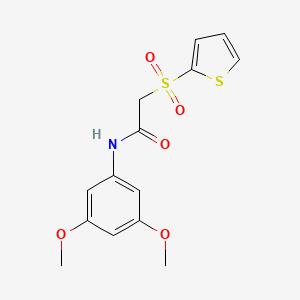
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)
